molecular formula C12H24 B8746823 10-Methyl-1-undecene CAS No. 22370-55-4

10-Methyl-1-undecene

Cat. No. B8746823
Key on ui cas rn: 22370-55-4
M. Wt: 168.32 g/mol
InChI Key: AQLBDEAOQUJAIE-UHFFFAOYSA-N
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Patent
US08461407B2

Procedure details

300.0 g Lial® 123 (isododecanol from Sasol) and 18.0 g trifluoromethanesulfonic acid (50% by weight in water) were introduced into a distillation apparatus and heated for 1.5 h to 240° C. The organic phase of the distillate obtained (171.9 g) was dried over sodium sulfate and the product was isolated by filtration). The product then contained 91.5% isododecene, 7.5% Lial® 123 and 1.0% didodecyl ether (GC analysis).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11].FC(F)(F)S(O)(=O)=O.C=CCCCCCCCC(C)C.C(OCCCCCCCCCCCC)CCCCCCCCCCC>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(C)C)O
Name
Quantity
18 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1.5 h to 240° C
CUSTOM
Type
CUSTOM
Details
The organic phase of the distillate obtained (171.9 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration)

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08461407B2

Procedure details

300.0 g Lial® 123 (isododecanol from Sasol) and 18.0 g trifluoromethanesulfonic acid (50% by weight in water) were introduced into a distillation apparatus and heated for 1.5 h to 240° C. The organic phase of the distillate obtained (171.9 g) was dried over sodium sulfate and the product was isolated by filtration). The product then contained 91.5% isododecene, 7.5% Lial® 123 and 1.0% didodecyl ether (GC analysis).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11].FC(F)(F)S(O)(=O)=O.C=CCCCCCCCC(C)C.C(OCCCCCCCCCCCC)CCCCCCCCCCC>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(C)C)O
Name
Quantity
18 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1.5 h to 240° C
CUSTOM
Type
CUSTOM
Details
The organic phase of the distillate obtained (171.9 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration)

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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